7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an adamantane group, a cyclopropyl group, and a triazolopyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor. This reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
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Introduction of the Adamantane Group: : The adamantane group can be introduced through a nucleophilic substitution reaction. Adamantane methanol is reacted with the triazolopyridine core in the presence of a strong base like sodium hydride (NaH) to form the adamantan-1-ylmethoxy derivative .
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Cyclopropylation: : The cyclopropyl group is introduced through a cyclopropanation reaction. This can be achieved by reacting the intermediate compound with a cyclopropyl halide in the presence of a catalyst such as copper(I) iodide (CuI) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Hydroxylated derivatives of the adamantane group.
Reduction: Dihydro derivatives of the triazolopyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds:
Similar Compounds: Compounds such as 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[4,3-a]pyrazine derivatives share structural similarities with this compound
Uniqueness: The presence of the adamantane and cyclopropyl groups in this compound imparts unique properties such as enhanced stability and specific binding affinity to molecular targets.
Properties
Molecular Formula |
C20H25N3O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C20H25N3O/c1-2-16(1)17-10-23-12-21-22-19(23)6-18(17)24-11-20-7-13-3-14(8-20)5-15(4-13)9-20/h6,10,12-16H,1-5,7-9,11H2 |
InChI Key |
NKZFQPJMDQJSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=NN=C3C=C2OCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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